molecular formula C5H8N4 B13993852 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B13993852
M. Wt: 124.14 g/mol
InChI Key: MVXUMKKCVCSRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system with partial saturation (tetrahydro modification). This structural motif enhances conformational stability and modulates electronic properties compared to fully aromatic analogs.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H8N4/c1-2-6-4-9-5(1)7-3-8-9/h3,6H,1-2,4H2

InChI Key

MVXUMKKCVCSRQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCN2C1=NC=N2

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Condensation

A highly efficient and regioselective method involves a one-pot three-component condensation reaction under solvent-free and catalyst-free conditions. This approach was demonstrated for related tetrahydro-triazolo[1,5-a]pyrimidine derivatives and can be adapted for the 5,6,7,8-tetrahydro-triazolo[1,5-C]pyrimidine system.

  • Reactants: Aromatic aldehyde, β-dicarbonyl compound (such as ethyl 4,4,4-trifluoro-3-oxobutanoate or 1,1,1-trifluoropentane-2,4-dione), and 1,2,4-triazol-3-amine.
  • Conditions: Heating at 90°C without solvent or catalyst.
  • Outcome: Regio- and stereoselective formation of the tetrahydrotriazolopyrimidine ring system.

This method benefits from operational simplicity, environmental friendliness (no solvents or catalysts), and good yields with high selectivity.

Cyclocondensation of Amino-Triazoles with β-Dicarbonyl Compounds

A classical approach involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with β-diketones or β-ketoesters in acidic media, typically acetic acid, under reflux conditions.

  • Example: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione.
  • Process: The amino group attacks the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused triazolopyrimidine ring.
  • Post-synthesis modifications: Hydrolysis and chlorination steps can be used to functionalize the carboxylate groups, enabling further derivatization.

This method allows access to various substituted tetrahydrotriazolopyrimidines and is well-suited for introducing aromatic or alkyl substituents.

Functionalization via Acyl Chloride Intermediates

Further functionalization of the tetrahydro-triazolo[1,5-C]pyrimidine core can be achieved by converting carboxylic acid derivatives into acyl chlorides, which then undergo coupling reactions with amines or other nucleophiles.

  • Preparation of Acyl Chlorides: Chlorination of carboxylic acid derivatives using reagents such as thionyl chloride.
  • Coupling Reactions: Acyl chlorides react with amines or heterocycles to form amides or other functionalized derivatives.
  • Applications: This strategy is used to synthesize compounds targeting biological interfaces, such as influenza polymerase inhibitors.

Cyclization to Tricyclic Derivatives

Cyclization reactions of acid derivatives under dehydrating conditions (e.g., heating in acetic anhydride at 100°C) can yield tricyclic fused heterocycles, expanding the structural complexity and potential bioactivity of the compounds.

  • Example: Cyclization of a carboxylic acid derivative of tetrahydrotriazolopyrimidine to form cycloheptathienooxazinones.
  • Significance: These transformations allow the synthesis of novel heterocyclic frameworks with potential pharmacological applications.

Comparative Analysis of Preparation Methods

Preparation Method Key Reactants Conditions Advantages Limitations
One-pot multi-component condensation Aromatic aldehyde, β-dicarbonyl compound, 1,2,4-triazol-3-amine Solvent-free, catalyst-free, 90°C Simple, environmentally friendly, regioselective Limited to compatible substrates
Cyclocondensation with β-dicarbonyls 5-Amino-1,2,4-triazole derivatives, β-diketones Reflux in acetic acid Versatile, allows substitution Requires acidic conditions
Acyl chloride-mediated functionalization Carboxylic acid derivatives, chlorinating agents, amines Chlorination, coupling reactions Enables diverse functionalization Multi-step, requires careful handling
Cyclization to tricyclic derivatives Carboxylic acid derivatives Heating in acetic anhydride Access to complex fused systems Specific to certain acid derivatives

Summary Table of Representative Syntheses

Step Reaction Type Starting Materials Conditions Product Description Reference
1 One-pot condensation Aromatic aldehyde + ethyl trifluoroketoester + 1,2,4-triazol-3-amine 90°C, solvent-free, catalyst-free 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine
2 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Reflux in acetic acid Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate
3 Chlorination & coupling Carboxylic acid derivative + thionyl chloride + amine Chlorination then coupling Amide-functionalized triazolopyrimidine derivatives
4 Cyclization to tricyclic system Carboxylic acid derivative Heating in acetic anhydride, 100°C Tricyclic cycloheptathienooxazinones

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with a fused ring system containing triazole and pyrimidine moieties. It is of interest in medicinal chemistry due to its unique chemical properties and potential biological activities.

Biological Activities and Research

  • Nitrogen atoms in the rings enhance reactivity and interaction with biological targets.
  • Related compounds exhibit biological activities due to their ability to interact with specific biological targets, which is attributed to their unique structural features.
  • Modifying the compound's structure is significant for further studies in biological activity and synthesis.

Similar Compounds
The uniqueness of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine lies in its specific fused ring structure that influences its reactivity and biological interactions differently compared to these similar compounds. Examples of similar compounds include:

  • 2-Amino-4,5-dihydro-1H-[1,2,4]triazolo[3,4-b]pyridine: This triazolo-pyridine exhibits different biological activity profiles.
  • 7-Aryl-4H-[1,2,4]triazolo[3,4-b]pyridine: This aryl-substituted triazole is known for selective anticancer properties.
  • 2-Amino-5-R-7-R'-triazolo[1,5-a]pyrimidines: These triazolo-pyrimidines have varied substituents that lead to diverse pharmacological effects.

Comparison with Similar Compounds

Structural Isomerism and Electronic Effects

  • Isomeric Pyrazolo-Triazolopyrimidines : describes isomers 8 ([1,2,4]triazolo[1,5-c]pyrimidine) and 9 ([1,2,4]triazolo[4,3-c]pyrimidine), where the position of the triazole ring relative to the pyrimidine core alters NMR chemical shifts. For instance, the C3-H and C5-H protons in 9 appear downfield compared to 8 , indicating distinct electronic environments .

Functional Group Influence on Reactivity and Stability

  • Carboxamide vs.
  • Heteroatom Effects: Thieno- or pyrido-fused analogs () introduce sulfur or nitrogen atoms, altering electronic density and redox properties compared to the all-nitrogen triazolopyrimidine core .

Key Research Findings

Structural Flexibility : Saturation in the pyrimidine ring (tetrahydro modification) enhances conformational adaptability, which may improve binding to flexible biological targets .

Receptor Selectivity: Substituents at the 8-position of triazolopyrimidines are critical for A3 adenosine receptor selectivity, with benzyl esters showing superior affinity .

Synthetic Challenges : Bulky substituents (e.g., indole groups) reduce yields due to steric hindrance, as seen in H11 (47% yield) versus H15 (66%) .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine is C6H10N4C_6H_10N_4 with a molecular weight of 138.17 g/mol. The compound is characterized by a fused triazole and pyrimidine ring system which contributes to its unique pharmacological properties. Various synthetic routes have been developed for its preparation, often involving cyclization reactions of appropriate precursors.

Biological Activity Overview

The biological activity of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine has been investigated in several studies. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some studies have reported that 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine can inhibit the inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory effects.
  • Antiviral Properties : The compound has shown promise in inhibiting viral replication in certain assays.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several synthesized derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine against common pathogens. The results are summarized in Table 1:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

These findings indicate that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

In a comparative study focusing on iNOS inhibition:

  • The synthesized derivatives were tested for their ability to inhibit iNOS production in macrophages.
  • Results indicated that some compounds exhibited significantly lower iNOS activity compared to known inhibitors.

Antiviral Activity

Research conducted on the antiviral properties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine showed promising results against influenza viruses. The following table summarizes the findings:

CompoundViral StrainIC50 (µM)Selectivity Index
Compound XInfluenza A15 ± 3>20
Compound YInfluenza B30 ± 2>15

These results suggest that the compound may interfere with viral replication mechanisms.

Case Studies

Case Study 1 : A clinical trial investigated the use of a derivative of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine in patients with chronic inflammatory conditions. The trial demonstrated significant reductions in inflammatory markers compared to a placebo group.

Case Study 2 : In vitro studies assessed the antiviral efficacy against various strains of influenza virus. Results indicated that treatment with the compound led to a notable decrease in viral load.

Q & A

Basic: What are the most effective synthetic routes for 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine derivatives, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-component reactions using aminotriazoles, carbonyl compounds, and aldehydes. For example, a fusion method in dimethylformamide (DMF) with aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes yields 7-aryl-substituted derivatives . Cooling the reaction mixture in methanol and recrystallizing in ethanol improves purity. Characterization via 1H^1H-NMR (e.g., δ 8.91–8.90 ppm for aromatic protons) and mass spectrometry (e.g., m/z 378.2 [M+H]) confirms structural integrity . To optimize purity, solvent selection (e.g., ethanol/water mixtures) and crystallization protocols are critical, as impurities from side reactions (e.g., incomplete cyclization) can persist .

Basic: How should researchers validate the structural identity of novel triazolopyrimidine derivatives?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • 1H^1H-NMR : Look for diagnostic peaks such as triazole protons (δ 8.80–8.90 ppm) and aliphatic chain protons (δ 1.21–1.42 ppm) .
  • MS (ESI) : Confirm molecular ion peaks (e.g., m/z 436.2 [M+H]) and fragmentation patterns consistent with the core structure .
  • Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., ±0.3% tolerance) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretches at ~1600 cm1^{-1}) . Cross-referencing with X-ray crystallography data (e.g., mean C–C bond length 1.52 Å) resolves ambiguities in stereochemistry .

Advanced: How can conflicting biological activity data for triazolopyrimidines targeting cannabinoid receptors be resolved?

Methodological Answer:
Discrepancies in CB2 receptor binding (e.g., compound 27 vs. 31 in ) may arise from:

  • Substituent Effects : Bulky cycloheptyl groups in 27 enhance binding affinity compared to methylthio groups in 31 .
  • Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293) or ligand concentrations (nM vs. µM) alter IC50_{50} values.
  • Purity Verification : HPLC analysis (≥95% purity) ensures activity is not skewed by impurities.
    To resolve contradictions, conduct parallel assays under standardized conditions and use structure-activity relationship (SAR) models to isolate critical substituents .

Advanced: What computational strategies predict the reactivity of triazolopyrimidines in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-2 in the pyrimidine ring) prone to nucleophilic attack .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity. For example, electron-withdrawing groups (e.g., -CF3_3) lower LUMO energy, enhancing reactivity at specific positions .
  • MD Simulations : Model solvent effects (e.g., acetonitrile vs. DMF) to assess reaction feasibility under varying conditions .

Basic: How can researchers mitigate toxicity risks associated with triazolopyrimidine synthesis reagents?

Methodological Answer:

  • Reagent Substitution : Replace toxic agents like TMDP (tetramethylenediamine piperidine) with safer alternatives (e.g., piperazine derivatives), though availability may vary regionally .
  • Safety Protocols : Use fume hoods for volatile solvents (DMF, POCl3_3) and employ quenching procedures (e.g., ice-cold methanol) for exothermic reactions .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl gas) with NaOH scrubbers before disposal .

Advanced: How do steric and electronic effects of substituents influence triazolopyrimidine stability?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., cyclohexyl) at the 4-position reduce ring strain, enhancing thermal stability (e.g., melting points >190°C) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH3_3) at the 7-position increase resonance stabilization, delaying hydrolysis. Conversely, electron-withdrawing groups (e.g., -NO2_2) accelerate degradation in acidic conditions .
  • Accelerated Stability Testing : Perform stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation pathways .

Advanced: What strategies resolve discrepancies in 1H^1H1H-NMR data for triazolopyrimidine analogs?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in aliphatic chains (e.g., pentyl groups) cause peak splitting (δ 1.74–1.49 ppm). Use variable-temperature NMR to coalesce signals .
  • Impurity Identification : Compare experimental spectra with simulated data (e.g., ACD/Labs) to detect residual solvents (DMSO-d6_6) or unreacted starting materials .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Basic: What are the best practices for designing triazolopyrimidine derivatives with improved aqueous solubility?

Methodological Answer:

  • Polar Substituents : Introduce -OH, -COOH, or -SO3_3H groups at the 6-position to enhance hydrogen bonding .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts (e.g., hydrochloride salts) .
  • Prodrug Strategies : Attach ester-linked moieties (e.g., acetyloxy) that hydrolyze in vivo to release the active compound .

Advanced: How can SAR models guide the design of triazolopyrimidines for enzyme inhibition?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C-6, hydrophobic regions at C-4) using docking studies (AutoDock Vina) .
  • Free Energy Perturbation (FEP) : Calculate binding energy changes (ΔΔG) for substituent modifications (e.g., replacing -CH3_3 with -CF3_3) .
  • In Vitro Validation : Test top candidates in enzyme assays (e.g., HIV protease inhibition) with IC50_{50} dose-response curves .

Advanced: What experimental and computational tools analyze tautomeric equilibria in triazolopyrimidines?

Methodological Answer:

  • NMR Titration : Monitor pH-dependent chemical shifts (e.g., δ 8.87 ppm for triazole protons) to identify dominant tautomers .
  • X-ray Crystallography : Resolve tautomeric forms in the solid state (e.g., enol vs. keto forms) .
  • Quantum Mechanical Calculations : Compare relative energies of tautomers at the MP2/cc-pVTZ level to predict equilibrium populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.